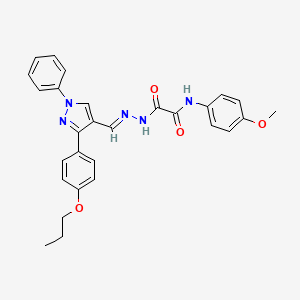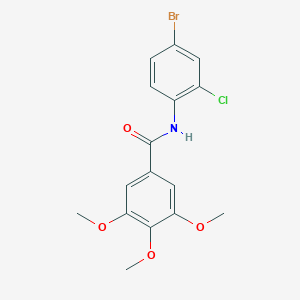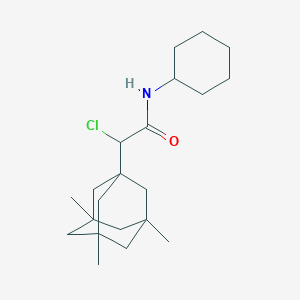
2-chloro-N-cyclohexyl-2-(3,5,7-trimethyl-1-adamantyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-cyclohexyl-2-(3,5,7-trimethyl-1-adamantyl)acetamide is an organic compound with a complex structure that includes a cyclohexyl group, a trimethyladamantyl group, and a chloroacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclohexyl-2-(3,5,7-trimethyl-1-adamantyl)acetamide typically involves multiple steps. One common method starts with the preparation of 3,5,7-trimethyl-1-adamantyl acetic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with cyclohexylamine to form the desired acetamide. The final step involves the chlorination of the acetamide using a chlorinating agent such as phosphorus pentachloride or thionyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反应分析
Types of Reactions
2-chloro-N-cyclohexyl-2-(3,5,7-trimethyl-1-adamantyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, thiols, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted acetamides, while oxidation reactions can produce N-oxides.
科学研究应用
2-chloro-N-cyclohexyl-2-(3,5,7-trimethyl-1-adamantyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2-chloro-N-cyclohexyl-2-(3,5,7-trimethyl-1-adamantyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-chloro-N-cyclohexyl-2-(3,5,7-trimethyl-1-adamantyl)acetamide: can be compared with other acetamide derivatives, such as N-cyclohexyl-2-(3,5,7-trimethyl-1-adamantyl)acetamide and 2-chloro-N-cyclohexylacetamide.
Uniqueness
The presence of both the cyclohexyl and trimethyladamantyl groups in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds
属性
CAS 编号 |
36094-52-7 |
|---|---|
分子式 |
C21H34ClNO |
分子量 |
352.0 g/mol |
IUPAC 名称 |
2-chloro-N-cyclohexyl-2-(3,5,7-trimethyl-1-adamantyl)acetamide |
InChI |
InChI=1S/C21H34ClNO/c1-18-9-19(2)11-20(3,10-18)14-21(12-18,13-19)16(22)17(24)23-15-7-5-4-6-8-15/h15-16H,4-14H2,1-3H3,(H,23,24) |
InChI 键 |
SKIYEEKIJMVQEE-UHFFFAOYSA-N |
规范 SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(C(=O)NC4CCCCC4)Cl)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B15075295.png)
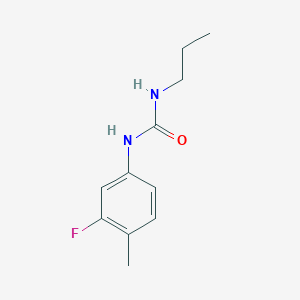
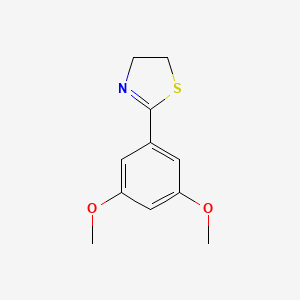

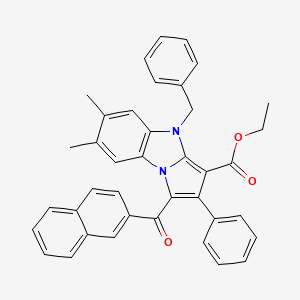
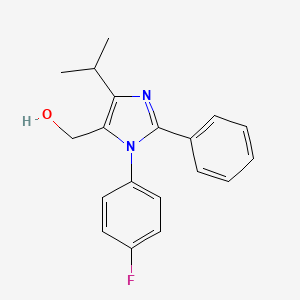
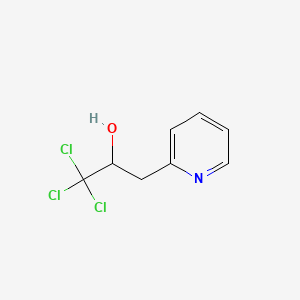
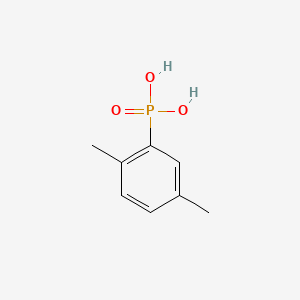
![Methyl 3-oxo-3-[(phenylcarbonyl)amino]-2-(triphenyl-lambda~5~-phosphanylidene)propanoate](/img/structure/B15075351.png)
![Bicyclo[4.2.0]octa-1,3,5-triene, 2,3,4,5,7,7,8,8-octachloro-](/img/structure/B15075353.png)
